Cas no 96-53-7 (2-Mercaptothiazoline)

2-Mercaptothiazoline is a heterocyclic organosulfur compound with the molecular formula C₃H₅NS₂. It features a thiazoline ring substituted with a thiol group, making it a versatile intermediate in organic synthesis and industrial applications. The compound is particularly valued for its role as a corrosion inhibitor, vulcanization accelerator, and chelating agent. Its reactive thiol group enables efficient cross-linking in polymer chemistry, while its heterocyclic structure contributes to stability and compatibility in various formulations. 2-Mercaptothiazoline is also employed in pharmaceutical and agrochemical synthesis due to its ability to form stable complexes with metal ions. The compound exhibits good solubility in polar solvents, facilitating its use in aqueous and organic systems.
2-Mercaptothiazoline structure
2-Mercaptothiazoline structure
Product Name:2-Mercaptothiazoline
CAS No:96-53-7
MF:C3H5NS2
MW:119.20849776268
MDL:MFCD00126013
CID:34863
PubChem ID:2723699
Update Time:2025-06-14

2-Mercaptothiazoline Chemical and Physical Properties

Names and Identifiers

    • 2-Mercaptothiazoline
    • 2-Thiazolinethiol
    • Mercaptothiazoline
    • thiazolidine-2-thione
    • 2-Thiazoline-2-thiol
    • 2-Mercapto-2-thiazoline
    • 2-Thiazolidinethione
    • 2-mercapto-4,5-dihydro-1,3-thiazole
    • 2-mercapto-4,5-dihydro-thiazole
    • 2-mercapto-thiazoline
    • 2-Thiothiazolidone
    • 2-Thiothiazoline
    • 4,5-dihydro-1,3-thiazole-2-thiole
    • H4MT
    • Metabasal
    • sancelent2mt
    • Tetrahydrothiaz
    • Thyroidan
    • wr305
    • 1,3-Thiazolidine-2-thione
    • 4,5-dihydrothiazole-2-thiol
    • 2-Thiozolidinethione
    • 2-Thiazolidenethione
    • Sancelent 2MT
    • 4,5-Dihydro-2-mercaptothiazole
    • Tetrahydrothiazole-2-thione
    • 2(3H)-Thiazolethione, 4,5-dihydro-
    • Thiazoline-2-thiol
    • WR 305
    • 4,5-Dihydro-1,3-thiazole-2-thiol
    • 2-Mercapto-.DELTA.2-thiazoline
    • Dihydro-2-thiazolethiol
    • 1,3-Thiazolidin-2-thione
    • 2-Mercapto-4,5-dihydrothiazole
    • 2-Mercapto-Δ2-thiazoline
    • 5-Isothiazolidinethione
    • NSC 680
    • Δ2-Thiazoline-2-thiol
    • UPA7Y8938Q
    • 2(3H)-Thiazolethione,5-dihydro-
    • 25377-76-8
    • 2-mercapto-1,3-thiazoline
    • BBL027511
    • 4,5-dihydro-2-mercapto-thiazole
    • EN300-21459
    • E77124
    • A845606
    • 4,5-Dihydro-thiazole-2-thiol
    • DB-222217
    • 96-53-7
    • MFCD00126013
    • WLN: T5M CS BHJ BSH
    • AKOS000119225
    • AKOS003622202
    • 134469-06-0
    • .DELTA.2-THIAZOLINE-2-THIOL
    • SY353155
    • SCHEMBL34680
    • STL264201
    • 2-thiazolidine thione
    • 1,3-Thiazolidin-2-thione; 1,3-Thiazolidine-2-thione
    • UNII-UPA7Y8938Q
    • NSC680
    • AI3-00986
    • EINECS 246-918-7
    • THIAZOLIDINE,2-THIONE
    • Thiazolidin-2-thione
    • mercapto-thiazoline
    • CHEMBL2398099
    • 2-Thiazoline-2-thiol,2-Mercaptothiazoline
    • W-100141
    • CS-0008464
    • F0001-2300
    • M0065
    • 2-Thiazolethiol, dihydro-
    • 4,5-Dihydro-1,3-thiazole-2-thiol #
    • VS-08557
    • EINECS 202-512-1
    • 2-Thiazoline-2-thiol, 98%
    • USAF A-10211
    • AKOS025243618
    • Dihydrothiazole-2-thiol
    • NSC-680
    • NS00021409
    • InChI=1/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5
    • DTXSID3059133
    • MDL: MFCD00126013
    • Inchi: 1S/C3H5NS2/c5-3-4-1-2-6-3/h1-2H2,(H,4,5)
    • InChI Key: WGJCBBASTRWVJL-UHFFFAOYSA-N
    • SMILES: S=C1NCCS1
    • BRN: 106332

Computed Properties

  • Exact Mass: 118.98600
  • Monoisotopic Mass: 118.986
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 71.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.4
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.9

Experimental Properties

  • Color/Form: Light brown, white solid, foul smelling.
  • Density: 1.235 (estimate)
  • Melting Point: 104.0 to 107.0 deg-C
  • Boiling Point: 188.9°C at 760 mmHg
  • Flash Point: 68.1ºC
  • Refractive Index: 1.4826 (estimate)
  • PH: 6-7 (10g/l, H2O, 20℃)
  • Water Partition Coefficient: Soluble in hot water
  • PSA: 69.42000
  • LogP: 0.93650
  • FEMA: 3291
  • Solubility: Soluble in CH2Cl2 and most polar organic solvents. Commonly used in CH2Cl2.

2-Mercaptothiazoline Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: S24/25
  • RTECS:XJ6122000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Sealed in dry,Room Temperature(BD76285)
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R22

2-Mercaptothiazoline Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

2-Mercaptothiazoline Pricemore >>

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2-Mercaptothiazoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  20 °C; 30 min, rt; 45 - 145 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; 4 h, rt → 45 °C; 45 °C → 55 °C; 55 °C
Reference
A study of synthesis of 2-mercaptothiazoline
Xiao, Feng, Chongqing Shifan Daxue Xuebao, 2008, 25(4), 79-81

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of chrysanthemic amide containing lidinone-ring
Zhang, Yin-quan; Lu, Ze-kai; Li, Guo-liang; Guo, Shi-heng; Chen, Bing-xu, Youji Huaxue, 2001, 21(5), 380-382

Production Method 3

Reaction Conditions
Reference
Studies on synthesis and antihypertensive activity of amlodipine derivatives
Xu, Yungen; Chen, Zhong; Yang, Youyao; Hua, Weiyi; Jiang, Zhenzhou, Zhongguo Yaoke Daxue Xuebao, 2001, 32(6), 412-417

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0 °C; 10 min, 0 °C; 0 °C → 250 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  3.5 h, rt → 45 °C
Reference
Method for synthesizing Tebipenem intermediate
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  rt → 40 °C; 1 h, 40 °C; 3 h, 40 °C
Reference
Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors
Wang, Mu-Xuan; Qin, Hong-Wei; Liu, Chao ; Lv, Shen-Ming; Chen, Jia-Shu; et al, PLoS One, 2022, 17(5),

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide
Reference
Reaction of 2-thiazolidinethione with halohydrocarbon: synthesis of novel N-alkylated 2-thiazolidinethione and S-alkylated thiazoline derivatives
Liu, Yufa; Liu, Junwei; Liu, Xiuming, Heterocyclic Communications, 2010, 16(4-6), 275-278

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  5 h, 80 °C
Reference
Synthesis of thiazolidine-thiones, imino-thiazolidines and oxazolidines via the base promoted cyclisation of epoxy-sulfonamides and heterocumulenes
Anitha, Mandala; Swamy, K. C. Kumara, Organic & Biomolecular Chemistry, 2018, 16(3), 402-413

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Amino alkanethiols from amino alcohols via aminoalkyl sulfates and thiazolidinethiones
Owen, Terence C., Journal of the Chemical Society [Section] C: Organic, 1967, (15), 1373-6

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  16 h, 100 °C; 100 °C → rt
Reference
A Versatile Synthesis of Various Substituted Taurines from Vicinal Amino Alcohols and Aziridines
Chen, Ning; Jia, Weiyi; Xu, Jiaxi, European Journal of Organic Chemistry, 2009, (33), 5841-5846

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Two one-step methods for the synthesis of 2-thiazolidinethione
Zhang, Yinquan; Xu, Zhongyi; Liang, Wanwei; Xu, Yanhua; Chen, Jiangjun, Huaxue Shiji, 2000, 22(6),

Production Method 11

Reaction Conditions
1.1 Reagents: Semicarbazide Solvents: Methanol ,  Dichloromethane
Reference
A mild and efficient cleavage of symmetrical disulfides using semicarbazide and thiosemicarbazide
Maiti, Samarendra N.; Singh, Maya P.; Spevak, Paul; Micetich, Ronald G.; Reddy, Andhe V. Narender, Journal of Chemical Research, 1988, (8), 256-7

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, rt
Reference
Synthesis of 2-thiazolidinone
Weng, Jian-quan; Liu, Hui-jun; Tan, Cheng-xia; Shen, De-long, Zhejiang Gongye Daxue Xuebao, 2005, 33(1), 103-105

Production Method 13

Reaction Conditions
1.1 Solvents: Water
Reference
Mercapto amines. I. 2-Mercaptoethylamine and its N-substituted derivatives
Rachinskii, F. Yu.; Slavachevskaya, N. M.; Ioffe, D. V., Zhurnal Obshchei Khimii, 1958, 28, 2998-3004

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  30 °C; 7 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
A Convenient Synthesis of New Annelated Pyrimidines and Their Biological Importance
Wahab Khan, M.; Uddin, Mohammed Kabir; Ali, Morshed; Rahman, Mohammad S.; Rashid, Mohammad Abdur; et al, Journal of Heterocyclic Chemistry, 2014, 51,

Production Method 15

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1,2-dimethyl-, acetate (1:1) ;  6 h, 130 °C
Reference
BmmimOAc-catalyzed direct condensation of 2-(arylamino) alcohols to synthesize 3-arylthiazolidine-2-thiones
Chen, Bihua; Elageed, Elnazeer H. M.; Zhang, Yongya; Gao, Guohua, Wuli Huaxue Xuebao, 2018, 34(8), 952-958

Production Method 16

Reaction Conditions
1.1 Solvents: Water ;  2 - 3 h, 120 °C
Reference
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water
Liu, Xing; Liu, Min; Xu, Wan; Zeng, Meng-Tian; Zhu, Hui; et al, Green Chemistry, 2017, 19(23), 5591-5598

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  4 h, 40 - 50 °C
Reference
Design and synthesis of 3-(1-phenylethyl)thiazolidine-2-thione derivatives with potential biological activities
Li, Hong-xin; Chen, Xiao-tao; Xu, Liang-zhong, Chemical Research in Chinese Universities, 2011, 27(3), 431-434

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 50 °C; 3.5 h, reflux; cooled
Reference
Synthesis of E-β-farnesene analogues containing five-membered azaheterocycles and their biological activity
Kang, Tie-Niu; Ling, Yun; Rui, Chang-Hui; Yang, Xin-Ling; Fan, Xian-Lin; et al, Youji Huaxue, 2008, 28(4), 617-621

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; 3 h, 40 °C
Reference
Synthetic method and application of 3-benzyl-1,3-thiazole-2-thioketone
, China, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  16 h, 100 °C
Reference
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2-Mercaptothiazoline Raw materials

2-Mercaptothiazoline Preparation Products

2-Mercaptothiazoline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-53-7)2-Mercaptothiazoline
Order Number:LE18315;LE25870681
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:19
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-53-7)2-Mercaptothiazoline
Order Number:sfd9170
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2-Mercaptothiazoline

Recent Advances in the Study of 2-Mercaptothiazoline (CAS: 96-53-7) in Chemical Biology and Pharmaceutical Research

2-Mercaptothiazoline (CAS: 96-53-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a thiazoline ring with a mercapto functional group, exhibits unique chemical properties that make it valuable in various synthetic and biological contexts. Recent studies have explored its potential as a building block for drug development, a ligand in metal coordination chemistry, and a modulator in enzymatic reactions.

One of the most notable advancements in the study of 2-Mercaptothiazoline is its role in the synthesis of novel bioactive molecules. Researchers have demonstrated its utility in the construction of thiazoline-based scaffolds, which are prevalent in many pharmacologically active compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-Mercaptothiazoline as a key intermediate in the development of antimicrobial agents. The study reported that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.

In addition to its applications in drug discovery, 2-Mercaptothiazoline has also been investigated for its role in metal ion chelation. A recent paper in Inorganic Chemistry detailed the compound's ability to form stable complexes with transition metals such as copper and zinc. These complexes were found to possess catalytic activity in oxidation-reduction reactions, opening new avenues for their use in industrial and environmental applications. The study further emphasized the compound's low toxicity and high stability, making it an attractive candidate for sustainable chemistry initiatives.

Another area of interest is the potential of 2-Mercaptothiazoline to modulate enzymatic activity. A 2024 study in Biochemical Pharmacology explored its effects on the activity of cysteine proteases, a class of enzymes implicated in various pathological conditions. The researchers found that 2-Mercaptothiazoline acted as a selective inhibitor for certain proteases, offering insights into its mechanism of action and therapeutic potential. These findings could pave the way for the development of new treatments for diseases such as cancer and inflammatory disorders.

Despite these promising developments, challenges remain in the practical application of 2-Mercaptothiazoline. Issues such as solubility, bioavailability, and scalability of synthesis need to be addressed to fully realize its potential. Ongoing research is focused on optimizing these parameters through structural modifications and novel synthetic routes. For example, a recent preprint on ChemRxiv proposed a green chemistry approach to the synthesis of 2-Mercaptothiazoline derivatives, reducing the reliance on hazardous reagents and improving yield.

In conclusion, 2-Mercaptothiazoline (CAS: 96-53-7) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from drug development to catalysis, underscore its versatility and potential. As research progresses, it is expected that new insights and innovations will further enhance its utility, making it a cornerstone in the design of next-generation therapeutics and materials.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-53-7)2-Mercaptothiazoline
LE18315;LE25870681
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-53-7)2-Mercaptothiazoline
sfd9170
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email